molecular formula C8H9NO B8754106 3,4-Dimethylpyridine-2-carbaldehyde CAS No. 780801-25-4

3,4-Dimethylpyridine-2-carbaldehyde

Cat. No.: B8754106
CAS No.: 780801-25-4
M. Wt: 135.16 g/mol
InChI Key: MWOOSBQRFBGRDA-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridine-2-carbaldehyde is a pyridine derivative featuring a formyl (-CHO) group at position 2 and methyl (-CH₃) substituents at positions 3 and 4. This compound’s structure imparts unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical intermediates, and organic synthesis. The methyl groups enhance lipophilicity and influence reactivity by modulating electron density at the aldehyde moiety, while the pyridine ring provides a rigid aromatic framework for metal coordination or derivatization.

Properties

CAS No.

780801-25-4

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3,4-dimethylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO/c1-6-3-4-9-8(5-10)7(6)2/h3-5H,1-2H3

InChI Key

MWOOSBQRFBGRDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of pyridine carbaldehydes are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
3,4-Dimethylpyridine-2-carbaldehyde -CHO (C2), -CH₃ (C3, C4) C₈H₉NO 135.16 Electron-donating methyl groups reduce electrophilicity of aldehyde; steric hindrance at C3/C4.
4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde -CHO (C2), -OCH₃ (C4), -CH₃ (C3, C5) C₉H₁₁NO₂ 165.19 Methoxy group at C4 increases electron density; symmetric methyl groups at C3/C5 enhance steric bulk.
2-Formylpyridine thiosemicarbazone -CHO (C2) + thiosemicarbazone moiety C₇H₈N₄S 180.23 Thiosemicarbazone adds chelating capacity; forms stable Fe/Cu complexes in biological systems.

Key Observations :

  • Electronic Effects: Methoxy substituents (e.g., in 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde) are stronger electron donors than methyl groups, increasing the aldehyde’s resonance stabilization and reducing electrophilicity compared to 3,4-dimethyl derivatives.
  • Functional Group Diversity : The thiosemicarbazone derivative () introduces a sulfur-based chelating ligand, enabling stable metal coordination absent in simple carbaldehydes.
Solubility and Lipophilicity
  • This compound’s methyl groups enhance lipophilicity, favoring membrane permeability in biological systems.
  • The 4-methoxy analog’s polar methoxy group may improve aqueous solubility compared to purely alkyl-substituted derivatives.
Metal Coordination and Stability
  • 2-Formylpyridine thiosemicarbazone forms stable Fe(II/III) and Cu(II) complexes in plasma, with reduction kinetics influenced by hemoglobin . In contrast, this compound lacks inherent chelating groups, requiring additional ligands for metal binding.
  • The methyl groups in this compound may sterically hinder metal coordination compared to unsubstituted analogs like 2-formylpyridine.

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